

Application Notes: Texas Red Staining Protocol for Fixed Cells

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Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B559581*

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Introduction

Texas Red® is a red fluorescent dye commonly used in histology and cell biology for staining and visualizing specific cellular components. Its bright fluorescence and distinct emission spectrum make it an excellent choice for immunofluorescence and other fluorescence microscopy applications. When conjugated to secondary antibodies or phalloidin, **Texas Red** allows for the precise localization of proteins of interest or filamentous actin (F-actin), respectively. These application notes provide detailed protocols for using **Texas Red**-conjugated reagents for staining fixed cells, offering guidance on sample preparation, staining procedures, and data interpretation.

Texas Red has an excitation maximum at approximately 589 nm and an emission maximum at around 615 nm. This positions its fluorescence in the red region of the visible spectrum, making it compatible with multi-color imaging experiments where spectral overlap with green and blue fluorophores needs to be minimized. For optimal imaging, it is crucial to use a fluorescence microscope equipped with the appropriate filter sets.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for **Texas Red** staining. Note that optimal conditions may vary depending on the specific cell type, target antigen, and experimental setup.

Table 1: **Texas Red** Spectral Properties and Recommended Filter Sets

Parameter	Wavelength/Specification
Excitation Maximum	~589 nm
Emission Maximum	~615 nm
Recommended Excitation Filter	542-582 nm
Recommended Dichroic Mirror	593 nm cut-on
Recommended Emission Filter	604-644 nm

Table 2: Recommended Starting Concentrations and Incubation Times

Reagent	Recommended Concentration/Dilution	Incubation Time	Incubation Temperature
Primary Antibody	Varies by antibody (typically 1-10 µg/mL)	1-2 hours or overnight	Room Temperature or 4°C
Texas Red-conjugated Secondary Antibody	1:200 - 1:1000 dilution (typically 1-5 µg/mL)	1 hour	Room Temperature (in the dark)
Texas Red-X Phalloidin	1:40 - 1:200 dilution of methanolic stock	30-60 minutes	Room Temperature (in the dark)

Experimental Protocols

Protocol 1: Immunofluorescence Staining of a Target Protein using a Texas Red-conjugated Secondary Antibody

This protocol outlines the steps for labeling a specific protein within fixed cells using a primary antibody followed by a **Texas Red**-conjugated secondary antibody.

Materials:

- Cells cultured on glass coverslips or in imaging-compatible plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (freshly prepared)
- Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
- Primary Antibody (specific to the target protein)
- **Texas Red**-conjugated Secondary Antibody (specific to the host species of the primary antibody)
- Nuclear Counterstain (e.g., DAPI) (optional)
- Antifade Mounting Medium

Procedure:

- Cell Preparation:
 - Wash the cells briefly with PBS.
- Fixation:
 - Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[\[1\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Permeabilize the cells with 0.1% Triton™ X-100 for 10 minutes to allow antibodies to access intracellular antigens.[\[1\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:

- Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[1]
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the **Texas Red**-conjugated secondary antibody in Blocking Buffer. A typical starting dilution is 1:200 to 1:1000.[2]
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[1]
- Washing:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining (Optional):
 - If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
 - Wash the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with clear nail polish.

- Imaging:
 - Image the stained cells using a fluorescence microscope equipped with appropriate filters for **Texas Red**. Store the slides at 4°C in the dark.

Protocol 2: Staining of Filamentous Actin (F-actin) with Texas Red-X Phalloidin

This protocol is for the visualization of the actin cytoskeleton using **Texas Red-X** phalloidin, which binds specifically to F-actin.

Materials:

- Cells cultured on glass coverslips or in imaging-compatible plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (methanol-free)
- Permeabilization Solution: 0.1% Triton X-100 in PBS
- **Texas Red-X** Phalloidin stock solution (in methanol or DMSO)
- Staining Solution: 1% BSA in PBS
- Nuclear Counterstain (e.g., DAPI) (optional)
- Antifade Mounting Medium

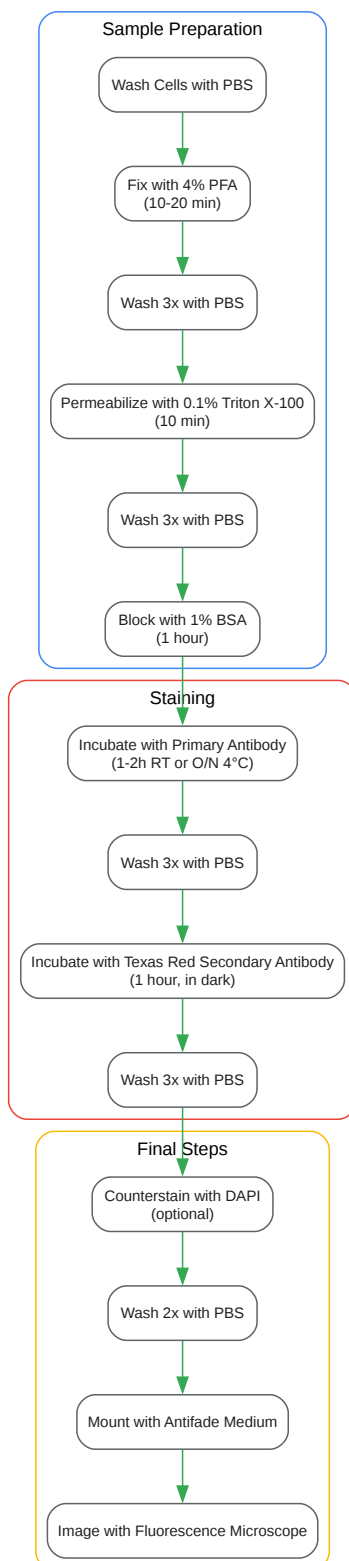
Procedure:

- Cell Preparation:
 - Wash the cells twice with pre-warmed PBS.
- Fixation:

- Fix the cells with 3.7% methanol-free formaldehyde solution in PBS for 10 minutes at room temperature.
- Wash the cells two to three times with PBS.
- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.
 - Wash the cells two to three times with PBS.
- Phalloidin Staining:
 - Dilute the **Texas Red-X** phalloidin methanolic stock solution into PBS containing 1% BSA. A common dilution is 1:40, which involves diluting 5 μ L of the stock into 200 μ L of PBS with BSA for each coverslip.
 - Incubate the cells with the phalloidin staining solution for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells two to three times with PBS.
- Counterstaining (Optional):
 - Incubate with a nuclear counterstain like DAPI if desired.
 - Wash with PBS.
- Mounting:
 - Mount the coverslips using an antifade mounting medium.
- Imaging:
 - Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for **Texas Red**. Store slides at 4°C in the dark.

Visualization of Workflows and Pathways

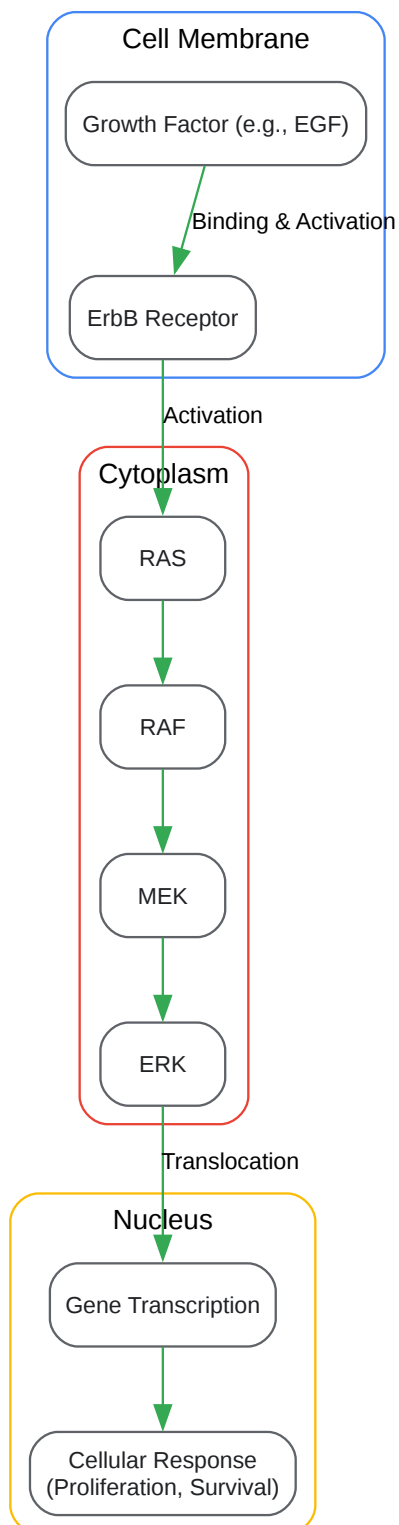
Experimental Workflow for Immunofluorescence Staining



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Caption: Workflow for immunofluorescence staining.

Simplified ErbB Signaling Pathway



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Caption: Simplified ErbB signaling pathway.

Troubleshooting

Table 3: Common Problems and Solutions in **Texas Red** Staining

Problem	Possible Cause	Suggested Solution
Weak or No Signal	<ul style="list-style-type: none">- Primary antibody concentration too low.- Secondary antibody not compatible with primary.- Photobleaching of the fluorophore.- Insufficient permeabilization.	<ul style="list-style-type: none">- Increase primary antibody concentration or incubation time.- Ensure secondary antibody is raised against the host species of the primary.- Minimize exposure to light; use an antifade mounting medium.- Increase Triton X-100 concentration or incubation time.
High Background	<ul style="list-style-type: none">- Primary or secondary antibody concentration too high.- Inadequate blocking.- Insufficient washing.- Autofluorescence of the cells or tissue.	<ul style="list-style-type: none">- Titrate antibodies to determine the optimal concentration.- Increase blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species).- Increase the number and duration of wash steps.- Include an unstained control to assess autofluorescence.- Consider using a quencher if necessary.
Non-specific Staining	<ul style="list-style-type: none">- Secondary antibody cross-reactivity.- Aggregates of the fluorescent conjugate.	<ul style="list-style-type: none">- Use a cross-adsorbed secondary antibody.- Centrifuge the antibody solution before use to pellet any aggregates.
Patchy or Uneven Staining	<ul style="list-style-type: none">- Cells dried out during the procedure.- Uneven application of reagents.	<ul style="list-style-type: none">- Keep the sample in a humidified chamber during incubations.- Ensure the entire coverslip is covered with reagent.

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References

- 1. Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Texas Red (T-2767) [thermofisher.com]
- 2. Texas Red AffiniPure Rabbit Anti-Horse IgG (H+L) Secondary Antibody | JIR [jacksonimmuno.com]
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